3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea
Overview
Description
The compound “3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Urea derivatives are typically solid at room temperature and are soluble in many organic solvents .Scientific Research Applications
Crystal Structure Analysis
The study of the crystal structure of benzoylurea pesticides, closely related to the chemical structure , provides insights into their physical properties and interactions. For instance, the crystal structure of flufenoxuron, a benzoylurea pesticide, reveals how molecular arrangement influences its pesticidal activity through hydrogen bonding and π–π interactions, contributing to a three-dimensional architecture crucial for its function (Youngeun Jeon et al., 2014).
Synthesis and Chemical Properties
The synthesis and study of fluorophosphoranes, a class of compounds involving fluorine chemistry, have been described. These compounds, prepared via cleavage of silicon–nitrogen bonds, exhibit unique chemical properties that can be explored for various applications, including as potential reagents in organic synthesis (R. E. Dunmur & R. Schmutzler, 1971).
Herbicide Development
Research into fluorophenyl urea derivatives as selective herbicides for grain sorghum demonstrates the agricultural application of these compounds. The evaluation of their activity against weed species and their selectivity towards crops highlights their potential in developing new, more effective herbicidal formulations (G. Gardner et al., 1985).
CNS Agents
In the pharmacological domain, N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been identified as possessing anxiolytic and muscle-relaxant properties. This discovery underlines the potential of specific urea derivatives in developing new treatments for anxiety and muscle tension disorders (C. Rasmussen et al., 1978).
Antifungal Agents
The antifungal activity of certain urea derivatives against agricultural pests, such as A. niger and F. oxyporum, demonstrates their importance in addressing crop diseases and protecting food security. The structural features of these compounds play a critical role in their fungitoxic action, offering a pathway to new antifungal agents (A. Mishra et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)carbamoyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)14-10(16)13-8-5-3-2-4-7(8)12/h2-6H,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHPNSLHYGRMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1=CC=CC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204922 | |
Record name | 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1094363-64-0 | |
Record name | 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094363-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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